molecular formula C10H8ClF3 B12588258 (4-Chloro-1,1,1-trifluorobut-2-en-2-yl)benzene CAS No. 648425-30-3

(4-Chloro-1,1,1-trifluorobut-2-en-2-yl)benzene

Cat. No.: B12588258
CAS No.: 648425-30-3
M. Wt: 220.62 g/mol
InChI Key: QXBJQGUXDKXJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-1,1,1-trifluorobut-2-en-2-yl)benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a 4-chloro-1,1,1-trifluorobut-2-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1,1,1-trifluorobut-2-en-2-yl)benzene can be achieved through several methods. One common approach involves the reaction of 4-chloro-1,1,1-trifluorobut-3-yn-2-one with alkyl vinyl ethers. This reaction leads to the formation of [2+2] cycloaddition and electrophilic alkynylation products . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1,1,1-trifluorobut-2-en-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl vinyl ethers and catalysts such as copper compounds. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with alkyl vinyl ethers can yield cycloaddition and alkynylation products .

Scientific Research Applications

(4-Chloro-1,1,1-trifluorobut-2-en-2-yl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Chloro-1,1,1-trifluorobut-2-en-2-yl)benzene involves its reactivity with various molecular targets. The compound can undergo substitution and cycloaddition reactions, which can alter the structure and function of target molecules. The specific pathways and molecular targets involved depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-1,1,1-trifluorobut-2-en-2-yl)benzene is unique due to its combination of a chloro group and a trifluorobut-2-en-2-yl group attached to a benzene ring. This unique structure imparts specific reactivity and properties that are valuable in various scientific and industrial applications.

Properties

CAS No.

648425-30-3

Molecular Formula

C10H8ClF3

Molecular Weight

220.62 g/mol

IUPAC Name

(4-chloro-1,1,1-trifluorobut-2-en-2-yl)benzene

InChI

InChI=1S/C10H8ClF3/c11-7-6-9(10(12,13)14)8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

QXBJQGUXDKXJLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.